molecular formula C23H30N6O4 B2505714 benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate CAS No. 898408-46-3

benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate

Cat. No.: B2505714
CAS No.: 898408-46-3
M. Wt: 454.531
InChI Key: HPWIGUMPNMJVOX-UHFFFAOYSA-N
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Description

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate is a complex organic compound with a unique structure that combines a purine derivative with a piperazine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate typically involves multiple steps. One common approach is to start with the purine derivative, which is then reacted with a piperazine derivative under controlled conditions. The final step involves esterification to introduce the benzyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ more robust catalysts and optimized reaction conditions to minimize by-products and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability .

Scientific Research Applications

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The purine derivative may bind to enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The ester group may facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate is unique due to its combination of a purine derivative with a piperazine ring and an ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds .

Properties

IUPAC Name

benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-3-4-10-29-19-20(26(2)23(32)25-21(19)31)24-22(29)28-13-11-27(12-14-28)15-18(30)33-16-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWIGUMPNMJVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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